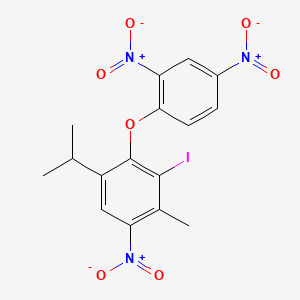
5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid, also known as DQ-113, is a chemical compound with the molecular formula C21H23F3N4O3 and a molecular weight of 436.4275 g/mol . It is a quinolinecarboxylic acid derivative with notable antibacterial properties .
Analyse Chemischer Reaktionen
5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and amino groups, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of quinoline derivatives and their chemical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid is unique compared to other quinolinecarboxylic acid derivatives due to its specific structural features and antibacterial activity. Similar compounds include:
Ciprofloxacin: Another quinoline derivative with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone with similar mechanisms of action but different pharmacokinetic properties.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
This compound stands out due to its specific activity against methicillin-resistant Staphylococcus aureus and other resistant bacterial strains .
Eigenschaften
Molekularformel |
C21H23F3N4O3 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
5-amino-7-[(3R,4S)-3-(1-aminocyclopropyl)-4-fluoropyrrolidin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H23F3N4O3/c1-8-17-14(19(29)9(20(30)31)5-28(17)13-4-11(13)22)16(25)15(24)18(8)27-6-10(12(23)7-27)21(26)2-3-21/h5,10-13H,2-4,6-7,25-26H2,1H3,(H,30,31)/t10-,11-,12+,13+/m0/s1 |
InChI-Schlüssel |
QEYBPFUVEMVIQD-WUHRBBMRSA-N |
Isomerische SMILES |
CC1=C2C(=C(C(=C1N3C[C@@H]([C@@H](C3)F)C4(CC4)N)F)N)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |
Kanonische SMILES |
CC1=C2C(=C(C(=C1N3CC(C(C3)F)C4(CC4)N)F)N)C(=O)C(=CN2C5CC5F)C(=O)O |
Synonyme |
D61-1113 DQ 113 DQ-113 DQ113 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)
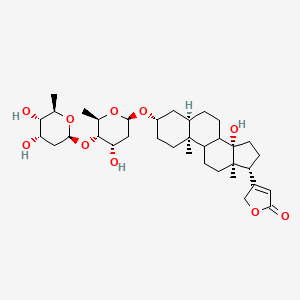
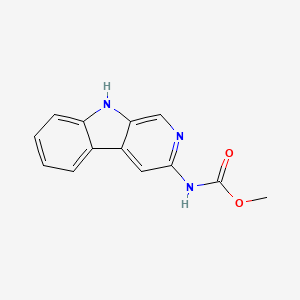
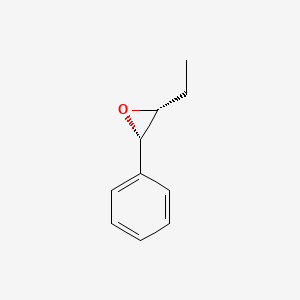
![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
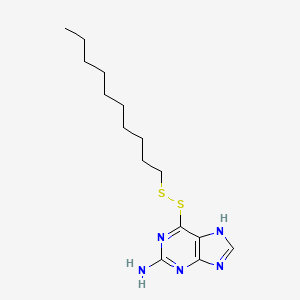
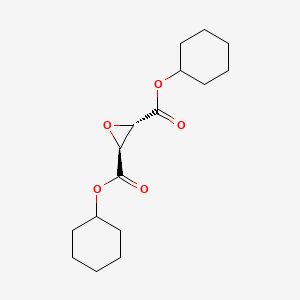
![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)
![[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204483.png)
![[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate](/img/structure/B1204484.png)
